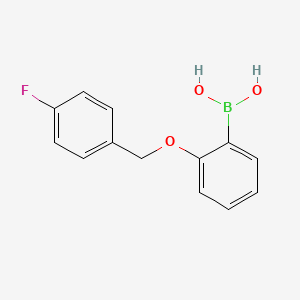

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUHMAMWPTUWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584615 | |

| Record name | {2-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870779-01-4 | |

| Record name | B-[2-[(4-Fluorophenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870779-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid, a valuable reagent in organic synthesis and potentially in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 870779-01-4 | [1] |

| Molecular Formula | C₁₃H₁₂BFO₃ | [1] |

| Molecular Weight | 246.04 g/mol | [1] |

| Appearance | White to off-white solid (typical for phenylboronic acids) | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[2] | General knowledge |

| Stability | Store at -20°C for maximum stability.[1] Boronic acids, in general, can be sensitive to heat and may undergo dehydration. | [1] |

Synthesis and Preparation

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and common method for preparing similar 2-(benzyloxy)phenylboronic acid derivatives involves a two-step process starting from a corresponding bromo- or iodo-substituted phenol. This process typically includes an etherification followed by a borylation reaction.

Illustrative Synthesis Workflow

Caption: General synthesis workflow for 2-(benzyloxy)phenylboronic acid derivatives.

General Experimental Protocol for Synthesis

Step 1: Williamson Ether Synthesis

-

To a solution of 2-bromophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

-

Add 4-fluorobenzyl bromide to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product, 1-bromo-2-((4-fluorobenzyl)oxy)benzene, by column chromatography.

Step 2: Borylation

-

Dissolve the purified 1-bromo-2-((4-fluorobenzyl)oxy)benzene in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of n-butyllithium in hexanes.

-

After stirring for a period, add triisopropyl borate dropwise at the same low temperature.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Reactivity and Applications in Organic Synthesis

This compound is primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base.[4]

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

-

Heat the reaction mixture with stirring to a temperature typically between 80-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Potential Applications in Medicinal Chemistry and Drug Development

While no specific biological activities for this compound have been reported, the structural motifs present in the molecule suggest potential utility in medicinal chemistry.

-

Boronic Acids in Drug Design : Boronic acids are a class of compounds with diverse biological activities, including roles as enzyme inhibitors.[5] Their ability to form reversible covalent bonds with diols is a key feature exploited in the design of sensors and therapeutic agents.[6]

-

Fluorinated Pharmaceuticals : The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[7][8] The presence of the fluorobenzyl group in this molecule could therefore be advantageous for developing new therapeutic agents.

-

Building Block for Complex Molecules : As a versatile coupling partner in Suzuki-Miyaura reactions, this compound can be used to synthesize more complex molecules with potential biological relevance. The biaryl structures formed are common scaffolds in many pharmaceuticals.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activity of this compound or its involvement in any signaling pathways. Further research would be required to elucidate any potential pharmacological effects.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the construction of complex aromatic compounds through Suzuki-Miyaura cross-coupling reactions. While specific data on its physical properties and biological activity are limited, its structural features suggest potential for applications in medicinal chemistry and drug discovery. The general protocols provided herein for its synthesis and use in coupling reactions can serve as a foundation for further research and development.

References

- 1. usbio.net [usbio.net]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid synthesis methods

An In-depth Technical Guide to the Synthesis of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. The presence of the boronic acid moiety allows for its participation in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds.[1][2][3][4][5] The fluorobenzyl ether group provides opportunities for modifying a molecule's steric and electronic properties, as well as its pharmacokinetic profile, due to the metabolic stability often conferred by the fluorine atom. This guide provides a comprehensive overview of a common synthetic approach to this important compound, including detailed experimental protocols and reaction pathways.

Synthetic Pathway Overview

A reliable and frequently employed strategy for the synthesis of arylboronic acids involves the formation of an organometallic intermediate from an aryl halide, which is then quenched with a borate ester.[4][5][6][7] The subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid. The following two-step sequence outlines a robust method for the preparation of this compound, starting from commercially available 2-bromophenol and 4-fluorobenzyl bromide.

The first step is a Williamson ether synthesis to couple the two aromatic rings via an ether linkage. The second step involves a lithium-halogen exchange to form an aryllithium species, which then reacts with a trialkyl borate to form the boronate ester. Acidic workup then provides the final product.

Overall Synthetic Scheme:

Caption: Overall two-step synthesis of this compound.

Detailed Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on general procedures for similar transformations. Appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a well-ventilated fume hood.

Step 1: Synthesis of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene

This step involves the formation of an ether linkage between 2-bromophenol and 4-fluorobenzyl bromide via a Williamson ether synthesis.

Experimental Workflow:

Caption: Workflow for the Williamson ether synthesis of the intermediate.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (100 mL).

-

Stir the suspension at room temperature for 10 minutes.

-

Add 4-fluorobenzyl bromide (1.05 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium salts and wash with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-2-((4-fluorobenzyl)oxy)benzene as a colorless oil.

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange followed by borylation with triisopropyl borate and subsequent hydrolysis.

Experimental Workflow:

Caption: Workflow for the borylation of the intermediate.

Procedure:

-

To an oven-dried 250 mL three-neck round-bottom flask under an argon atmosphere, add 1-bromo-2-((4-fluorobenzyl)oxy)benzene (1.0 eq) and dry tetrahydrofuran (THF, 100 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the pH is acidic (pH ~1-2).

-

Stir the biphasic mixture vigorously for 1 hour.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or water) to yield this compound as a white solid.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of this compound.

| Step | Reactant | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Product | MW ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield | Purity |

| 1 | 2-Bromophenol | 173.01 | 10.0 | 1.73 g | 1-Bromo-2-((4-fluorobenzyl)oxy)benzene | 281.12 | 2.81 | 2.39 | 85% | >95% |

| 4-Fluorobenzyl bromide | 189.03 | 10.5 | 1.98 g | |||||||

| 2 | 1-Bromo-2-((4-fluorobenzyl)oxy)benzene | 281.12 | 8.5 | 2.39 g | This compound | 246.04 | 2.09 | 1.57 | 75% | >98% |

| n-Butyllithium | 64.06 | 9.35 | 3.74 mL (2.5M) | |||||||

| Triisopropyl borate | 188.08 | 10.2 | 2.36 mL |

Conclusion

The synthesis of this compound can be efficiently achieved through a two-step process involving a Williamson ether synthesis followed by a lithium-halogen exchange and borylation. This method provides a reliable route to this versatile building block, which is of significant interest to researchers in drug discovery and materials science. The detailed protocols and workflows provided in this guide offer a comprehensive framework for the successful synthesis and purification of the target compound.

References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid: A Technical Guide for Researchers

CAS Number: 870779-01-4

This technical guide provides a comprehensive overview of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid, a fluorinated arylboronic acid of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this particular compound is limited in publicly available literature, this document consolidates general knowledge of its chemical class, outlines representative experimental protocols, and discusses its potential applications based on the well-established roles of its constituent functional groups.

Physicochemical Properties

Quantitative data for this compound is not extensively documented. However, based on commercially available information and data for analogous compounds, the following properties can be summarized.

| Property | Value | Source/Analogue |

| Molecular Formula | C₁₃H₁₂BFO₃ | |

| Molecular Weight | 246.05 g/mol | |

| Appearance | White to off-white solid | General observation for arylboronic acids |

| Purity | ≥95% | Typical commercial specification |

| Melting Point | Not available | Data for 3-(Benzyloxy)phenylboronic acid: 125-130 °C[1] |

| Solubility | Soluble in organic solvents like methanol, DMSO | General property of boronic acids |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process. A representative synthetic route is outlined below, based on established methods for preparing similar (benzyloxy)phenylboronic acids.

Representative Synthesis Workflow

The logical flow for a common synthesis approach is depicted below.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure and may require optimization.

Step 1: Etherification of a Boronic Acid Precursor

-

To a solution of a suitable starting material, such as a protected 2-hydroxyphenylboronic acid derivative (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol), in an appropriate solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate).

-

To this mixture, add 4-fluorobenzyl bromide dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate.

-

Purify the intermediate by column chromatography on silica gel.

Step 2: Deprotection to the Boronic Acid

-

Dissolve the purified intermediate in a suitable solvent system (e.g., a mixture of THF and water).

-

Add an acid (e.g., HCl) or a base (e.g., NaOH) to facilitate the hydrolysis of the boronic ester.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the final product, this compound. Further purification can be achieved by recrystallization.

Role in Drug Discovery and Development

The structural features of this compound make it a valuable building block in medicinal chemistry.

-

Boronic Acid Moiety: Boronic acids are known to form reversible covalent bonds with diols, a feature exploited in the design of sensors and drug delivery systems.[2] In drug design, the boronic acid group can act as a key pharmacophore, notably as an inhibitor of serine proteases.[2] The proteasome inhibitor bortezomib is a prominent example of a successful drug containing a boronic acid.[2]

-

Fluorine Substitution: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[3][4][5] The presence of the 4-fluorobenzyl group can therefore confer advantageous pharmacokinetic properties to molecules synthesized from this building block.[3][4]

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of arylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and substituted aromatic compounds, which are common scaffolds in many drug molecules.

Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.

Spectroscopic Characterization (Expected)

| Nucleus | Expected Chemical Shift (ppm) | Key Features |

| ¹H NMR | ~8.0-7.0 | Aromatic protons |

| ~5.0 | Methylene protons (O-CH₂) | |

| ~8.0 (broad) | B(OH)₂ protons | |

| ¹³C NMR | ~160-110 | Aromatic carbons |

| ~70 | Methylene carbon (O-CH₂) | |

| ¹⁹F NMR | ~ -110 to -120 | Single peak for the fluorine on the benzyl group |

| ¹¹B NMR | ~28-30 | Characteristic for trigonal boronic acids[6] |

Conclusion

This compound is a promising building block for the synthesis of novel compounds in the field of drug discovery. Its combination of a reactive boronic acid moiety and a fluorinated benzyl group provides a versatile platform for creating molecules with potentially enhanced biological activity and favorable pharmacokinetic profiles. Further research into the specific applications and biological effects of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential therapeutic applications of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and biological relevance of novel boronic acid derivatives.

Molecular Structure and Chemical Properties

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a 4-fluorobenzyloxy group at the ortho position. The presence of the boronic acid functional group makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The fluorobenzyl ether component introduces specific steric and electronic properties that can influence its reactivity and biological activity.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 870779-01-4 | [1] |

| Molecular Formula | C₁₃H₁₂BFO₃ | [2] |

| Molecular Weight | 246.04 g/mol | [2] |

| SMILES | OB(O)c1ccccc1OCc1ccc(F)cc1 | N/A |

| InChI | InChI=1S/C13H12BFO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-4-8-11(13)14(16)17/h1-8,15-17H,9H2 | N/A |

Experimental Protocols: A Proposed Synthetic Route

Step 1: Williamson Ether Synthesis of 1-((4-Fluorobenzyl)oxy)-2-bromobenzene

This step involves the reaction of 2-bromophenol with 4-fluorobenzyl bromide in the presence of a base.

-

Materials:

-

2-Bromophenol

-

4-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 2-bromophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-((4-fluorobenzyl)oxy)-2-bromobenzene.

-

Step 2: Synthesis of this compound via Grignard Reaction

This step involves the formation of a Grignard reagent from the product of Step 1, followed by reaction with a trialkyl borate and subsequent hydrolysis.

-

Materials:

-

1-((4-Fluorobenzyl)oxy)-2-bromobenzene

-

Magnesium (Mg) turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate or Trimethyl borate

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of 1-((4-fluorobenzyl)oxy)-2-bromobenzene (1.0 eq) in anhydrous THF to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.

-

Slowly add triisopropyl borate (1.2 eq) to the Grignard reagent solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of aqueous HCl at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both the phenylboronic acid and the 4-fluorobenzyl moieties, a singlet for the benzylic methylene protons, and a broad singlet for the boronic acid hydroxyl protons. The aromatic signals will show characteristic splitting patterns due to ortho, meta, and para couplings, including coupling to the fluorine atom. |

| ¹³C NMR | Resonances for all 13 carbon atoms. The carbon attached to the boron atom will appear at a characteristic downfield shift. The carbon-fluorine coupling will be observable for the carbons of the 4-fluorobenzyl group. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (246.04 g/mol ) should be observed, along with characteristic fragmentation patterns. |

| FT-IR | Characteristic absorption bands for O-H stretching (boronic acid), C-O-C stretching (ether), B-O stretching, and C-F stretching. |

Potential Biological Activity and Applications in Drug Development

While no specific biological data for this compound has been reported, the broader class of substituted phenylboronic acids has garnered significant interest in medicinal chemistry, primarily as inhibitors of the proteasome.

Proteasome Inhibition:

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells and is a validated target for cancer therapy. Boronic acid-containing compounds, most notably the FDA-approved drug Bortezomib (Velcade®), have been shown to inhibit the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in rapidly dividing cancer cells.

The boronic acid moiety of these inhibitors forms a reversible covalent bond with the N-terminal threonine residue in the active site of the β5 subunit of the proteasome. The substituents on the phenyl ring play a crucial role in determining the potency and selectivity of the inhibitor by interacting with specific binding pockets within the proteasome.

It is hypothesized that this compound could act as a proteasome inhibitor. The 4-fluorobenzyl group may occupy a hydrophobic pocket within the enzyme's active site, potentially enhancing its binding affinity and selectivity. Further in vitro and in vivo studies are required to validate this hypothesis and determine the specific inhibitory profile of this compound.

Conclusion

This compound is a molecule of interest for its potential applications in organic synthesis and medicinal chemistry. While specific experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and exploration as a potential proteasome inhibitor. Further research is warranted to fully elucidate its chemical and biological properties and to evaluate its therapeutic potential in the context of cancer and other diseases where proteasome dysregulation is implicated.

References

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid physical characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a synthetic organic compound of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a boronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions, and a fluorobenzyl ether group, which can influence the compound's steric and electronic properties, as well as its biological activity. This document provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside synthesized experimental protocols for its preparation and characterization, and illustrates its role in key chemical transformations.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic protocols. A summary of these properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 870779-01-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂BFO₃ | [1][2] |

| Molecular Weight | 246.04 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 94-106 °C | [1] |

| SMILES | OB(O)c1ccccc1OCc2ccc(F)cc2 | [1] |

| InChI | 1S/C13H12BFO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8,16-17H,9H2 | [1] |

Safety and Handling

-

General Handling : Handle in accordance with good industrial hygiene and safety practices.

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended when handling the solid form.[1]

-

Inhalation : May cause respiratory irritation. Avoid breathing dust.

-

Skin Contact : May cause skin irritation.

-

Eye Contact : May cause serious eye irritation.

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Boronic acids can be sensitive to moisture.

Experimental Protocols

The following are representative, synthesized protocols for the preparation and purification of this compound, based on general procedures for similar compounds.

Synthesis: Etherification of 2-Hydroxyphenylboronic acid

This procedure outlines the synthesis of the target compound via the etherification of 2-hydroxyphenylboronic acid with 4-fluorobenzyl bromide.

Materials:

-

2-Hydroxyphenylboronic acid

-

4-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-hydroxyphenylboronic acid (1.0 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-fluorobenzyl bromide (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Crystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent system, such as an ethanol/water or toluene/heptane mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent and dry under vacuum to obtain the purified product.

Compound Characterization Workflow

A standard workflow for the characterization of a newly synthesized batch of this compound would involve several analytical techniques to confirm its identity and purity.[4][5]

Caption: Workflow for the synthesis and characterization of this compound.

Application in Suzuki-Miyaura Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6][7][8] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like the title compound) with an organohalide.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction utilizing the title compound.

References

- 1. 2-(4′-氟苄氧基)苯基硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]

- 4. rroij.com [rroij.com]

- 5. Characterization of synthesized compounds: Significance and symbolism [wisdomlib.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide on the Solubility of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

For the attention of: Researchers, scientists, and drug development professionals.

Qualitative Solubility Assessment

Based on the general properties of phenylboronic acids, (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is anticipated to exhibit the following solubility characteristics:

-

High Solubility: Likely to be soluble in polar organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[1][2]

-

Moderate Solubility: Expected to have moderate solubility in chlorinated solvents like chloroform.[1][2]

-

Low Solubility: Poor solubility is predicted in non-polar hydrocarbon solvents (e.g., hexanes, methylcyclohexane) and carbon tetrachloride.[1][2]

-

Water Solubility: The solubility in water is expected to be low. Phenylboronic acid itself has a reported solubility of approximately 2 g/100 cm³ in water at 20°C.[3] The introduction of the relatively large and hydrophobic 4-fluorobenzyl ether group is likely to further decrease aqueous solubility.

The presence of the fluorine atom and the ether linkage may slightly modulate the solubility profile compared to the parent phenylboronic acid, but the overall trends are expected to be similar.

Reference Solubility Data: Phenylboronic Acid

To provide a quantitative baseline, the following table summarizes the solubility of phenylboronic acid in various organic solvents. This data can serve as a useful reference for solvent selection in experiments involving this compound.

| Solvent | Solubility Profile |

| Dipropyl Ether | High |

| Acetone | High |

| 3-Pentanone | High |

| Chloroform | Moderate |

| Methylcyclohexane | Very Low |

Data extracted from studies on phenylboronic acid solubility.[1][2]

Experimental Protocol: Dynamic Method for Solubility Determination

A precise method for determining the solubility of this compound is the dynamic method, which involves observing the temperature at which a solid-liquid mixture becomes a single clear phase.[1][4][5]

Materials and Equipment:

-

This compound (solute)

-

Selected solvent

-

Sealed glass vials or tubes

-

Magnetic stirrer and stir bars

-

Controllable heating bath (e.g., oil bath or programmable heating block)

-

Calibrated thermometer or temperature probe (accuracy ±0.1°C)

-

Turbidity sensor or a laser beam and detector to monitor solution clarity

-

Analytical balance (accuracy ±0.0001 g)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into a glass vial to create a biphasic sample of known composition.

-

Sealing and Mixing: Securely seal the vial and place it in the heating bath on a magnetic stirrer. Begin stirring to ensure the mixture is homogeneous.

-

Controlled Heating: Slowly increase the temperature of the bath at a constant and slow rate (e.g., 0.1-0.3 °C/min) to ensure the system remains at thermal equilibrium.[5]

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually or with a luminance probe that measures the intensity of light passing through the sample.[1][2]

-

Equilibrium Point Determination: The temperature at which the last solid particles dissolve and the solution becomes completely clear is recorded as the solubility temperature for that specific mole fraction.

-

Data Compilation: Repeat this procedure for several different compositions of solute and solvent to construct a solubility curve (temperature vs. mole fraction).

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a general synthesis pathway for related boronic acids.

References

An In-Depth Technical Guide to the Stability and Storage of (2-((4-Fluorobenzyl)oxy)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid. Understanding the chemical stability of this compound is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized materials. This document outlines the key degradation pathways, recommended storage protocols, and experimental methodologies for stability assessment.

Core Concepts in Stability

The stability of this compound is primarily influenced by its susceptibility to dehydration, protodeboronation, and oxidation. The presence of the ortho-benzyloxy group can also play a role in its reactivity and degradation profile.

Dehydration: Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines, particularly when heated.[1] This process is reversible upon the addition of water.

Protodeboronation: A common degradation pathway for arylboronic acids is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This reaction can be influenced by factors such as pH and the electronic properties of the aryl group.[2]

Oxidation: The boron center in boronic acids can be susceptible to oxidation, leading to the formation of phenolic byproducts and boric acid. This process can be accelerated by the presence of oxidizing agents and exposure to air.[3]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information for structurally similar compounds.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | Minimizes exposure to moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation. |

| Light | Store in a light-resistant container. | Protects the compound from potential photodegradation. |

| Moisture | Store in a dry environment, such as in a desiccator. | Prevents hydrolysis and the reversible formation of boroxines. |

Table 1: Recommended Storage Conditions for this compound

Potential Degradation Pathways and Products

Based on the known reactivity of arylboronic acids and the specific functional groups present in this compound, the following degradation pathways are proposed.

Caption: Proposed degradation pathways for this compound.

Table 2: Potential Degradation Products and Analytical Observations

| Degradation Pathway | Potential Degradation Product(s) | Expected Analytical Signature |

| Protodeboronation | 1-((4-Fluorobenzyl)oxy)benzene, Boric Acid | Disappearance of the boronic acid signal in NMR. Appearance of a new aromatic singlet for the proton replacing the boronic acid group. Change in retention time in HPLC. |

| Oxidation | 2-((4-Fluorobenzyl)oxy)phenol, Boric Acid | Appearance of a phenolic proton signal in NMR. Shift in UV-Vis absorbance. Change in retention time in HPLC. |

| Dehydration | Boroxine (trimer) | Broadening of signals in ¹H NMR. Shift in ¹¹B NMR signal. Potential changes in solubility. |

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method can be developed to separate the parent compound from its potential degradation products.

Objective: To develop and validate an HPLC method capable of quantifying the decrease of the active compound and the increase of its degradation products over time under various stress conditions.

Caption: Workflow for developing a stability-indicating HPLC method.

Instrumentation and Conditions:

| Parameter | Typical Starting Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent with DAD or UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm and 254 nm |

| Injection Volume | 10 µL |

Table 3: Typical HPLC Parameters for Arylboronic Acid Analysis

Forced Degradation Study Protocol:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples from each stress condition should be diluted with the mobile phase to an appropriate concentration and injected into the HPLC system.

NMR Spectroscopy for Degradation Monitoring

¹H and ¹¹B NMR spectroscopy can provide valuable qualitative and quantitative information on the degradation of this compound.

Objective: To monitor the disappearance of the parent compound's signals and the appearance of new signals corresponding to degradation products.

¹H NMR Protocol:

-

Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Acquire an initial ¹H NMR spectrum.

-

Subject the solution to a specific stress condition (e.g., add D₂O and heat).

-

Acquire spectra at regular time intervals to monitor changes in the aromatic and benzylic proton signals.

¹¹B NMR Protocol:

-

Prepare a solution of the compound in a suitable solvent.

-

Acquire an initial ¹¹B NMR spectrum. The trigonal boronic acid should appear around 28-33 ppm.

-

Monitor the ¹¹B chemical shift under different pH conditions or upon addition of diols to observe the formation of tetrahedral boronate species (which appear at a higher field, around 3-9 ppm).[4][5]

Conclusion

The stability of this compound is paramount for its successful application in scientific research and drug development. By adhering to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert atmosphere and protecting it from light, researchers can significantly prolong its shelf life and ensure its purity. The primary degradation pathways to be aware of are protodeboronation, oxidation, and dehydration. For rigorous quality control and in-depth stability assessment, the implementation of validated stability-indicating HPLC methods and NMR spectroscopy is strongly recommended. This guide provides a foundational framework for handling, storing, and evaluating the stability of this important chemical entity.

References

- 1. reddit.com [reddit.com]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid (CAS No. 870779-01-4) is a member of the versatile class of organoboron compounds known as phenylboronic acids. While a detailed historical account of its specific discovery is not extensively documented in scientific literature, its development can be understood within the broader context of the exploration of substituted phenylboronic acids as valuable intermediates in organic synthesis and as functional molecules in chemical biology and medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, available physicochemical data, and its potential applications, with a focus on the underlying chemical principles that make it a compound of interest for researchers.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). These compounds have garnered significant attention in the scientific community due to their unique chemical properties and diverse reactivity. They are stable, generally have low toxicity, and are compatible with a wide range of reaction conditions.

The introduction of substituents onto the phenyl ring, as in the case of this compound, allows for the fine-tuning of the molecule's electronic and steric properties. This modulation is crucial for a variety of applications, including:

-

Cross-Coupling Reactions: Phenylboronic acids are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds.

-

Carbohydrate Sensing: The boronic acid moiety can reversibly form cyclic esters with diols, a structural feature present in many carbohydrates. This interaction forms the basis for the development of sensors for glucose and other biologically important sugars.

-

Medicinal Chemistry: The boronic acid functional group has been incorporated into several FDA-approved drugs, where it can act as a pharmacophore, engaging in covalent interactions with biological targets.

The subject of this guide, this compound, combines the features of a phenylboronic acid with a fluorinated benzyl ether substituent. The fluorine atom can influence the acidity of the boronic acid and introduce properties desirable for medicinal chemistry applications, such as altered metabolic stability and binding interactions.

Physicochemical and Characterization Data

Quantitative data for this compound is not extensively published. The following table summarizes available information for the compound and its isomer, 4-(4'-Fluorobenzyloxy)phenylboronic acid, for comparative purposes.

| Property | Value | Source |

| CAS Number | 870779-01-4 | Sobekbio Biosciences[1] |

| Molecular Formula | C₁₃H₁₂BFO₃ | AK Scientific, Krackeler Scientific |

| Molecular Weight | 246.04 g/mol | BLDpharm, PubChem[2][3] |

| Purity | Typically ≥95% | AK Scientific |

| Physical Appearance | Solid | Inferred from related compounds |

| Solubility | Soluble in most polar organic solvents | Inferred from general phenylboronic acid properties[4] |

Note: Due to the limited availability of specific experimental data for this compound, some properties are inferred from structurally related compounds.

Synthesis and Experimental Protocols

Representative Two-Step Synthesis Protocol:

This protocol is a representative example and may require optimization for specific laboratory conditions.

Step 1: Etherification of 2-Hydroxyphenylboronic acid

-

Materials:

-

2-Hydroxyphenylboronic acid

-

4-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure: a. To a solution of 2-hydroxyphenylboronic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the suspension. d. Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and pour it into cold water. f. Extract the aqueous layer with ethyl acetate (3 x volumes). g. Combine the organic layers and wash with water and then with brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. i. Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Step 2: Alternative One-Pot Synthesis from 2-Bromophenol

This method involves protection of the hydroxyl group, followed by lithiation, borylation, and deprotection.

-

Materials:

-

2-Bromophenol

-

Protecting group reagent (e.g., tert-Butyldimethylsilyl chloride)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

-

Procedure: a. Protect the hydroxyl group of 2-bromophenol with a suitable protecting group (e.g., TBDMS). b. Dissolve the protected 2-bromophenol in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). c. Slowly add n-butyllithium (1.1 eq) and stir the mixture at -78 °C for 1 hour. d. Add triisopropyl borate (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight. e. Quench the reaction by adding aqueous HCl. f. Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate. g. Deprotect the hydroxyl group to yield 2-hydroxyphenylboronic acid, which can then be etherified as described in Step 1.

Applications and Signaling Pathways

A significant application of phenylboronic acids is in the development of sensors for carbohydrates due to their ability to form reversible covalent bonds with diols.

Mechanism of Carbohydrate Sensing

The boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The neutral form has a relatively high pKa. When a diol-containing molecule such as glucose is present, it reacts with the boronate form to create a more stable cyclic boronate ester. This reaction shifts the equilibrium, lowering the apparent pKa of the boronic acid. This pH change or the associated change in charge can be detected by various means, including fluorescence or electrochemical methods.

Caption: Phenylboronic acid equilibrium and carbohydrate binding mechanism.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound based on the representative etherification protocol.

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

This compound is a valuable, though not extensively characterized, building block in organic synthesis and a potential tool in chemical biology. Its synthesis can be achieved through established methodologies for preparing substituted phenylboronic acids. The presence of the fluorobenzyl ether moiety provides opportunities for creating derivatives with tailored properties for applications in drug discovery and materials science. Further research into the specific properties and applications of this compound is warranted to fully realize its potential.

References

Spectroscopic and Structural Analysis of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is an organic compound of interest in medicinal chemistry and materials science, primarily due to the presence of the versatile boronic acid functional group. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, as sensors for carbohydrates, and in the development of therapeutic agents. Accurate structural elucidation and characterization are paramount for its application. This guide provides a summary of predicted spectroscopic data (NMR, IR, MS) and outlines standard experimental protocols for the analysis of this compound.

Predicted Spectroscopic Data

The following data has been predicted using standard spectroscopic correlation tables and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | br s | 2H | B(OH)₂ |

| ~7.5-7.6 | m | 3H | Ar-H |

| ~7.4-7.5 | t | 1H | Ar-H |

| ~7.1-7.2 | t | 2H | Ar-H |

| ~7.0-7.1 | d | 1H | Ar-H |

| ~6.9-7.0 | t | 1H | Ar-H |

| ~5.2 | s | 2H | O-CH₂-Ar |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~162.5 (d, ¹JCF ≈ 245 Hz) | Ar-C-F |

| ~158.0 | Ar-C-O |

| ~135.0 | Ar-CH |

| ~133.5 (d, ⁴JCF ≈ 3 Hz) | Ar-C |

| ~131.5 | Ar-CH |

| ~130.0 (d, ³JCF ≈ 8 Hz) | Ar-CH |

| ~120.5 | Ar-CH |

| ~115.0 (d, ²JCF ≈ 21 Hz) | Ar-CH |

| ~112.5 | Ar-CH |

| Not Observed | Ar-C-B |

| ~69.0 | O-CH₂-Ar |

| Note: The carbon atom attached to the boron (ipso-carbon) is often broadened and not observed in ¹³C NMR spectra. |

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H Stretch (from B(OH)₂) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (CH₂) |

| 1610, 1515, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1350 | Strong | B-O Stretch |

| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch, C-F Stretch |

| ~1020 | Medium | Symmetric C-O-C Stretch |

| ~820 | Strong | para-disubstituted C-H bend |

| ~750 | Strong | ortho-disubstituted C-H bend |

Mass Spectrometry (MS)

Mass spectra of boronic acids can be complicated by dehydration to form cyclic boroxine trimers, especially under high-energy ionization conditions.[1] Electrospray ionization (ESI) is often preferred for observing the molecular ion.

Table 4: Predicted Major Mass Fragments (ESI-MS)

| m/z Value | Ion Formation |

| 247.07 | [M-H]⁻ (Deprotonated Molecule) |

| 249.07 | [M+H]⁺ (Protonated Molecule) |

| 271.05 | [M+Na]⁺ (Sodium Adduct) |

| 230.07 | [M-OH]⁻ or [M-H₂O+H]⁺ (Loss of water) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ are often preferred for boronic acids to minimize the formation of boroxine anhydrides, which can lead to complex and uninterpretable spectra in less polar solvents like Chloroform-d.[2]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-180 ppm.

-

Number of Scans: ≥1024 to achieve adequate signal-to-noise for the low-abundance ¹³C nucleus.

-

-

Data Processing:

-

Perform Fourier transformation on the acquired Free Induction Decay (FID).

-

Apply phase and baseline corrections.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, solid sample directly onto the ATR crystal (typically diamond or germanium). Apply pressure using the instrument's anvil to ensure good contact. This method requires minimal sample preparation.

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[3]

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

-

LC Conditions (for sample introduction):

-

Column: A standard C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) to improve ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Conditions (ESI):

-

Ionization Mode: Acquire data in both positive and negative ion modes to maximize information.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Source Parameters: Optimize the capillary voltage, cone voltage, and source temperature to achieve stable spray and maximize the signal of the molecular ion.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or adducts like [M+Na]⁺). For further structural information, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to analyze the resulting fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid - Purity and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid. This document outlines the key physicochemical properties, detailed experimental protocols for its analysis, and logical workflows for its characterization.

Physicochemical and Purity Data

This compound is a substituted phenylboronic acid derivative. The following table summarizes its key identifiers and reported purity from various commercial suppliers. It is important to note that purity may vary between batches and suppliers, and independent verification is highly recommended.

| Property | Value | Reference |

| CAS Number | 1335234-26-8 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₃H₁₂BFO₃ | --INVALID-LINK--[2] |

| Molecular Weight | 246.04 g/mol | --INVALID-LINK--[2] |

| Appearance | White to off-white solid | General knowledge |

| Purity | ≥95% to 98% (as reported by various suppliers) | --INVALID-LINK--[1] |

| Melting Point | Not consistently reported; requires experimental determination. | |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and chloroform. | General knowledge for similar compounds |

Experimental Protocols for Characterization

Accurate characterization is crucial for ensuring the quality and reliability of this compound in research and development. Below are detailed protocols for common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the compound and identifying impurities. For comprehensive analysis, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra should be acquired.

2.1.1. Sample Preparation

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

2.1.2. ¹H NMR Spectroscopy

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-16 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

-

-

Expected Signals: Resonances corresponding to the aromatic protons of the phenyl and fluorobenzyl groups, the methylene protons of the benzyl group, and the hydroxyl protons of the boronic acid group.

2.1.3. ¹³C NMR Spectroscopy

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Expected Signals: Resonances for all carbon atoms in the molecule, including the aromatic and methylene carbons.

2.1.4. ¹¹B NMR Spectroscopy

-

Instrument: NMR spectrometer equipped with a boron-observe probe.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 128-512.

-

Spectral Width: +100 to -100 ppm.

-

Reference: BF₃·OEt₂ (external standard) at 0.0 ppm.

-

-

Expected Signals: A single, potentially broad signal characteristic of a tricoordinate boronic acid, typically in the range of 28-33 ppm.[3]

2.1.5. ¹⁹F NMR Spectroscopy

-

Instrument: NMR spectrometer with a fluorine-observe probe.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 64-256.

-

Spectral Width: Appropriate range to observe the fluorophenyl signal.

-

Reference: CCl₃F (external standard) at 0.0 ppm or another suitable fluorine-containing standard.

-

-

Expected Signals: A signal corresponding to the fluorine atom on the fluorobenzyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and to quantify any impurities.

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for boronic acids.

-

Mobile Phase:

-

Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 95%) over 10-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.

-

Injection Volume: 10 µL.

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to gain structural information from its fragmentation pattern.

-

Technique: Electrospray Ionization (ESI) is a common technique for the analysis of boronic acids.[5]

-

Instrument: A mass spectrometer coupled with an HPLC system (LC-MS) or direct infusion.

-

Ionization Mode: Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes should be evaluated to determine the best ionization efficiency.[5]

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Analysis: The mass spectrum should show a prominent ion corresponding to the calculated molecular weight of this compound (246.04 g/mol ). Fragmentation patterns can be analyzed to confirm the structure. It is important to be aware that boronic acids can form cyclic anhydrides (boroxines) in the mass spectrometer source, which will appear as higher mass ions.[5][6]

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the classification of analytical techniques employed.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Classification of analytical techniques for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound using a combination of chromatographic and spectroscopic techniques is essential for its effective use in research and drug development. The protocols and workflows outlined in this guide provide a robust framework for ensuring the identity, purity, and quality of this important chemical entity. Researchers should adapt and validate these methods based on the specific requirements of their applications and the instrumentation available.

References

- 1. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a valuable building block in organic synthesis, particularly for the construction of biaryl and heterobiaryl structures through the Suzuki-Miyaura cross-coupling reaction. The presence of the 2-benzyloxy substituent offers steric influence that can control regioselectivity in certain coupling reactions and can be a precursor for a hydroxyl group, which is a key functional group in many biologically active molecules. The 4-fluorobenzyl moiety introduces a fluorine atom, a common bioisostere for hydrogen in medicinal chemistry, which can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. It is widely used in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.

This document provides a general protocol for the use of this compound in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl halides. The provided conditions are based on established methodologies for structurally similar 2-alkoxyphenylboronic acids and may require optimization for specific substrates.

Data Presentation: Typical Reaction Conditions

| Parameter | Typical Range/Examples | Notes |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst choice can significantly impact reaction efficiency. |

| Catalyst Loading | 1-5 mol% | Lower loadings may be possible with highly active catalysts. |

| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃, dppf | Bulky, electron-rich phosphine ligands are often effective. |

| Ligand Loading | 1-2 equivalents relative to Palladium | The ligand-to-metal ratio is a critical parameter for optimization. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF | The choice of base can influence reaction rate and yield. |

| Base Stoichiometry | 2-3 equivalents | An excess of base is typically required. |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Biphasic solvent systems are common. |

| Temperature | 80-120 °C | Temperature will depend on the reactivity of the coupling partners. |

| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl halide (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Solvents for workup and purification (e.g., ethyl acetate, hexanes)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.

-

Seal the flask with a septum.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

-

-

Catalyst and Ligand Addition:

-

In a separate small vial, weigh the palladium(II) acetate and SPhos ligand.

-

Briefly flush the vial with inert gas.

-

Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

-

-

Solvent Addition:

-

Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvents for 15-20 minutes.

-

Add the degassed solvent mixture to the reaction flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

-

-

Reaction Execution:

-

Place the sealed reaction flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

-

-

Workup:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

-

Disclaimer: This protocol provides a general guideline. The optimal reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, may vary depending on the specific aryl halide used and should be determined through experimental optimization. Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Application Notes and Protocols for (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid in Medicinal Chemistry